molecular formula C6H13ClO2Si B14290641 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane CAS No. 122557-77-1

2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane

Cat. No.: B14290641
CAS No.: 122557-77-1
M. Wt: 180.70 g/mol
InChI Key: LBUZMFYTBPWIPX-UHFFFAOYSA-N
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Description

2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is an organosilicon compound with the molecular formula C6H13ClO2Si It is characterized by a six-membered ring structure containing silicon, oxygen, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane typically involves the reaction of neopentyl glycol with methyltrichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The process can be summarized as follows:

    Reactants: Neopentyl glycol and methyltrichlorosilane.

    Conditions: Anhydrous environment, typically using a solvent such as toluene.

    Reaction: The hydroxyl groups of neopentyl glycol react with the chlorosilane, forming the dioxasilinane ring and releasing hydrochloric acid as a byproduct.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new organosilicon compounds.

    Hydrolysis: In the presence of water, the compound can hydrolyze, breaking the silicon-oxygen bonds and forming silanols and other byproducts.

    Oxidation: The compound can be oxidized to form siloxanes and other silicon-containing compounds.

Common Reagents and Conditions

    Substitution: Reagents such as amines, alcohols, or thiols under mild conditions.

    Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

Major Products

    Substitution: New organosilicon compounds with different functional groups.

    Hydrolysis: Silanols and other hydrolyzed products.

    Oxidation: Siloxanes and related compounds.

Scientific Research Applications

2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds. It is also employed in the study of silicon-based reaction mechanisms.

    Biology: Investigated for its potential use in modifying biomolecules and creating silicon-based bioconjugates.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane involves its ability to undergo substitution and hydrolysis reactions. The chlorine atom is a reactive site that can be replaced by various nucleophiles, leading to the formation of new compounds. The silicon-oxygen bonds in the ring structure are also susceptible to hydrolysis, which can be catalyzed by acids or bases.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-2,5,5-trimethyl-1,3-dioxa-2-silacyclohexane
  • 2,5,5-trimethyl-2-chloro-1,3-dioxa-2-silacyclohexane
  • 2-Chloro-1,3,5-trimethylbenzene

Comparison

2-Chloro-2,5,5-trimethyl-1,3,2-dioxasilinane is unique due to its six-membered ring structure containing silicon, oxygen, and chlorine atoms. This structure imparts specific reactivity patterns, such as the ability to undergo substitution and hydrolysis reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it valuable in various applications.

Properties

CAS No.

122557-77-1

Molecular Formula

C6H13ClO2Si

Molecular Weight

180.70 g/mol

IUPAC Name

2-chloro-2,5,5-trimethyl-1,3,2-dioxasilinane

InChI

InChI=1S/C6H13ClO2Si/c1-6(2)4-8-10(3,7)9-5-6/h4-5H2,1-3H3

InChI Key

LBUZMFYTBPWIPX-UHFFFAOYSA-N

Canonical SMILES

CC1(CO[Si](OC1)(C)Cl)C

Origin of Product

United States

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